molecular formula C5H10N2 B13517189 2-Azabicyclo[2.1.1]hexan-4-amine

2-Azabicyclo[2.1.1]hexan-4-amine

Cat. No.: B13517189
M. Wt: 98.15 g/mol
InChI Key: LVNZUYCZXKDGKG-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.1.1]hexan-4-amine is a bicyclic amine compound characterized by its unique structure, which includes a nitrogen atom within a bicyclic framework. This compound is of significant interest in medicinal chemistry and organic synthesis due to its rigid structure and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[2.1.1]hexan-4-amine typically involves the intramolecular cyclization of prefunctionalized substrates. One common method includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . Another approach involves the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the bicyclic ring system .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalable synthesis of this compound can be achieved through batchwise, multigram preparations, delivering significant quantities of the material .

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.1.1]hexan-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include Lewis acids for cycloaddition reactions and palladium catalysts for aminoacyloxylation reactions . Conditions often involve mild temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions include various substituted azabicyclohexanes and cyclobutenyl methanamine products .

Scientific Research Applications

2-Azabicyclo[2.1.1]hexan-4-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azabicyclo[2.1.1]hexan-4-amine is unique due to its smaller ring size and the specific reactivity it exhibits in cycloaddition and substitution reactions. Its rigid structure provides distinct advantages in medicinal chemistry, particularly in the design of drug candidates with improved solubility, lipophilicity, and metabolic stability .

Properties

Molecular Formula

C5H10N2

Molecular Weight

98.15 g/mol

IUPAC Name

2-azabicyclo[2.1.1]hexan-4-amine

InChI

InChI=1S/C5H10N2/c6-5-1-4(2-5)7-3-5/h4,7H,1-3,6H2

InChI Key

LVNZUYCZXKDGKG-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(CN2)N

Origin of Product

United States

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